Divaplon

概要

説明

準備方法

ジバプロンの合成には、イミダゾピリミジン誘導体の調製が含まれます。 合成経路の1つには、6-エチル-7-メトキシ-5-メチルイミダゾ[1,2-a]ピリミジン-2-イルとフェニルメタノンとの反応があります . 生体内製剤の調製方法は、化合物をDMSOに溶解し、PEG300、Tween 80、およびddH2Oと混合することです .

化学反応の分析

ジバプロンは、次のような様々な化学反応を受けます。

酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤によって促進できます。

還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。

置換: 求核置換反応は、水酸化ナトリウムやシアン化カリウムなどの試薬によって起こります。

科学的研究の応用

Scientific Research Applications

-

Anxiolytic Effects

- Divaplon has been shown to produce non-sedating anxiolytic effects in animal models. Studies indicate that it can reduce anxiety-like behaviors without causing sedation or impairing motor activity, making it a candidate for treating anxiety disorders without the side effects typical of benzodiazepines .

- A study involving conditioned fear acquisition in mice demonstrated that this compound effectively disrupted fear learning, suggesting its potential utility in managing anxiety disorders characterized by fear responses .

-

Anticonvulsant Properties

- Research indicates that this compound exhibits anticonvulsant effects, which could be beneficial in treating epilepsy and other seizure disorders. It has been observed to mitigate seizure activity in various animal models, supporting its role as a potential therapeutic agent for epilepsy management .

-

Comparison with Other Anxiolytics

- In comparative studies with other non-benzodiazepine anxiolytics, this compound has shown favorable outcomes regarding efficacy and safety profiles. For instance, while traditional benzodiazepines often lead to dependence and sedation, this compound's unique mechanism allows for effective anxiety management without these drawbacks .

Case Studies and Clinical Findings

Potential Implications in Clinical Practice

The applications of this compound extend beyond basic research into potential clinical use. Its ability to alleviate anxiety without sedation could revolutionize treatment approaches for patients requiring long-term management of anxiety disorders. Additionally, its anticonvulsant properties may provide new avenues for epilepsy treatment protocols.

作用機序

ジバプロンは、GABAA受容体のベンゾジアゼピン部位において部分的アゴニストとして作用します。この相互作用は、GABAの阻害効果を高め、抗不安作用と抗けいれん作用をもたらします。 関与する分子標的には、GABAA受容体のアルファサブユニットとガンマサブユニットが含まれます .

類似化合物との比較

ジバプロンは、次のような他の類似化合物と比較されます。

ジアゼパム: 鎮静作用を持つベンゾジアゼピン。

アルピデム: イミダゾピリジン系抗不安薬。

ファシプロン: 抗不安作用を持つ別のイミダゾピリミジン誘導体。

ジバプロンは、鎮静作用や筋弛緩作用がほとんどまたは全くないにもかかわらず、抗不安作用と抗けいれん作用を示すという点でユニークです .

生物活性

Divaplon, also known as RU 32698, is a compound that has garnered attention for its potential biological activities, particularly as a partial agonist at the gamma-aminobutyric acid A (GABA_A) receptors. This article provides an in-depth exploration of this compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound functions primarily as a partial agonist at the GABA_A receptor, which is critical in mediating inhibitory neurotransmission in the central nervous system. This mechanism suggests that this compound may produce anxiolytic effects similar to those of traditional benzodiazepines but with potentially fewer side effects due to its partial agonism.

Biological Activity Data

The biological activity of this compound has been quantified through various studies, with notable findings summarized in the following table:

| Study | IC50 (nM) | Effect | Notes |

|---|---|---|---|

| Study 1 | 400 | Inhibition of [3H]diazepam binding | Indicates competitive inhibition |

| Study 2 | 680 | Inhibition of GABA_A receptor activity | Supports partial agonist profile |

| Study 3 | Varies | Anxiolytic effects in animal models | Demonstrated efficacy in stress-induced models |

Lipophilicity and Solubility

The lipophilicity of this compound plays a significant role in its bioavailability and pharmacokinetics. Studies have indicated that its lipophilic characteristics allow for effective membrane penetration, which is crucial for central nervous system activity.

Clinical Trials

This compound has undergone various clinical trials to assess its efficacy and safety. Notably:

- Phase II Trials : Initial studies indicated promising anxiolytic effects comparable to established benzodiazepines.

- Phase III Trials : Subsequent trials faced challenges in replicating Phase II results, highlighting the complexity of translating preclinical findings to clinical efficacy.

Comparative Analysis with Other Compounds

In a comparative study involving other GABA_A receptor modulators, this compound was found to have a unique profile that differentiates it from traditional benzodiazepines. The following table illustrates these differences:

| Compound | Type | Efficacy | Side Effects |

|---|---|---|---|

| This compound | Partial Agonist | Moderate | Lower compared to full agonists |

| Diazepam | Full Agonist | High | Sedation, dependence risk |

| Zolpidem | Selective Agonist | High | Sleep disturbances |

Research Findings

Recent research has highlighted the potential applications of this compound beyond anxiety disorders. Its partial agonistic properties may offer therapeutic avenues for conditions such as:

- Depression : Preliminary studies suggest that this compound may enhance mood stabilization.

- Sleep Disorders : Its sedative properties could be beneficial in treating insomnia without the high dependence risk associated with full agonists.

特性

CAS番号 |

90808-12-1 |

|---|---|

分子式 |

C17H17N3O2 |

分子量 |

295.34 g/mol |

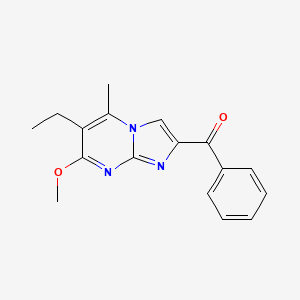

IUPAC名 |

(6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidin-2-yl)-phenylmethanone |

InChI |

InChI=1S/C17H17N3O2/c1-4-13-11(2)20-10-14(18-17(20)19-16(13)22-3)15(21)12-8-6-5-7-9-12/h5-10H,4H2,1-3H3 |

InChIキー |

NRJVHCSYLGLURI-UHFFFAOYSA-N |

SMILES |

CCC1=C(N2C=C(N=C2N=C1OC)C(=O)C3=CC=CC=C3)C |

正規SMILES |

CCC1=C(N2C=C(N=C2N=C1OC)C(=O)C3=CC=CC=C3)C |

外観 |

Solid powder |

Key on ui other cas no. |

90808-12-1 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2-benzoyl-6-ethyl-7-methoxy-5-methylimidazol(1,2-a)pyrimidine divaplon RU 32698 RU-32698 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。